molecular formula C30H40Cl2FN3O2 B8082289 (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride

(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride

Cat. No. B8082289
M. Wt: 564.6 g/mol
InChI Key: BCCQNBXHUMKLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride is a useful research compound. Its molecular formula is C30H40Cl2FN3O2 and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Effects on Rat Vas Deferens : This compound has been studied for its effects on contractions in rat vas deferens. It was explored in the context of T-type calcium channel blockers, which are known to influence nerve-mediated contractions (Seto & Docherty, 2010).

  • Antihypertensive Properties : Research has been conducted on its antihypertensive properties, particularly in comparison with verapamil, a well-known calcium antagonist. This compound showed potential as an effective antihypertensive agent (Hefti, Clozel & Osterrieder, 1990).

  • Behavioral and Pharmacological Effects : Studies have compared this compound with mibefradil, another T-type calcium channel antagonist, for effects on behavior, cytochrome P450 activity, and efficacy against tremor in mouse models (Quesada et al., 2011).

  • Potential as an Anti-MRSA Agent : The compound was identified as a potential anti-MRSA compound using a multi-host approach involving Caenorhabditis elegans and Galleria mellonella infection models. It showed efficacy in reducing the severity of methicillin-resistant Staphylococcus aureus infections (Khader et al., 2020).

  • Selective Inhibition of T-Type Calcium Channels : Research has focused on its ability to selectively inhibit T-type calcium channels, differentiating it from other calcium channel blockers (Huang et al., 2004).

  • DNA Binding and Anticancer Properties : Several studies have explored the synthesis of benzimidazole derivatives, including the compound , for their potential in DNA binding and anticancer activities (Paul et al., 2015; Salahuddin et al., 2014).

  • Role in Vascular Muscle Calcium Channels : The compound's interactions with calcium channels in vascular muscle cells have also been a subject of study, highlighting its potential in influencing vascular functions (Rutledge & Triggle, 1995).

  • Endothelin-Induced Vasoconstriction Study : It has been used in studies examining the role of various calcium channels in endothelin-induced vasoconstriction of rat cerebral arteries (Mamo et al., 2014).

properties

IUPAC Name

[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCQNBXHUMKLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride
Reactant of Route 3
(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride
Reactant of Route 4
Reactant of Route 4
(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride
Reactant of Route 5
Reactant of Route 5
(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride
Reactant of Route 6
Reactant of Route 6
(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.